molecular formula C4H6N2S2 B147598 Dimethyl cyanocarbonimidodithioate CAS No. 10191-60-3

Dimethyl cyanocarbonimidodithioate

Cat. No. B147598
CAS RN: 10191-60-3
M. Wt: 146.2 g/mol
InChI Key: IULFXBLVJIPESI-UHFFFAOYSA-N
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Description

Dimethyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C4H6N2S2 . It is used as a major intermediate in the manufacture of cimetidine, a drug for the digestive tract . It appears as yellow or yellow-green crystals and has a bad smell .


Synthesis Analysis

The synthesis of Dimethyl cyanocarbonimidodithioate involves the reaction of lime nitrogen with carbon disulfide to obtain calcium dithioate. After the waste residue is separated by centrifugation, dimethyl dicalcium dithioate is reacted with dimethyl sulfate by methyl esterification to obtain dimethyl cyanoimine dithiocarbonate .


Molecular Structure Analysis

The molecular structure of Dimethyl cyanocarbonimidodithioate is represented by the InChI string InChI=1/C4H6N2S2/c1-7-4 (8-2)6-3-5/h1-2H3 . It contains a total of 13 bonds, including 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 2 sulfides .


Physical And Chemical Properties Analysis

Dimethyl cyanocarbonimidodithioate has a molar mass of 146.23 g/mol and a density of 1.298 (estimate) . It has a melting point of 45-50 °C (lit.) and a predicted boiling point of 229.6±23.0 °C . It is slightly soluble in methanol .

Scientific Research Applications

Synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines

Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines .

Synthesis of Methylsulfanyl Derivatives of Azoloazines and Azoloazoles

Field

This application is also in the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds.

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of methylsulfanyl derivatives of azoloazines and azoloazoles .

Synthesis of Fused Heterocycles

Field

This application is in the field of Heterocyclic Chemistry .

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of a variety of fused heterocycles .

Method of Application

The compound reacts with various reagents to form different heterocyclic compounds. For example, it reacts with ortho-aminobenzenethiol to yield 2,2-iminobis(benzothiazole) through the intermediary of 2-cyanoaminobenzothiazole .

Results

The compound has been successfully used in the synthesis of a variety of anticancer, antifungal, antibacterial, antinociceptive, anti-inflammatory, and antimicrotubule agents .

Synthesis of 1,2,4-Triazoles

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 1,2,4-triazoles .

Method of Application

The compound reacts with hydrazines to form 1,2,4-triazoles .

Results

The compound has been successfully used in the synthesis of a variety of biologically important products .

Synthesis of 1,2,4-Oxadiazoles

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 1,2,4-oxadiazoles .

Synthesis of 1,3-Thiazoles

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of 1,3-thiazoles .

Synthesis of Pyrazoles

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of pyrazoles .

Synthesis of Oxazolidines

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of oxazolidines .

Synthesis of Thiazolidines

Application

Dimethyl N-cyanodithioiminocarbonate is used in the synthesis of thiazolidines .

Safety And Hazards

Dimethyl cyanocarbonimidodithioate is harmful if swallowed and causes burns . It is toxic by inhalation, in contact with skin, and if swallowed . It is irritating to eyes and the respiratory system . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

bis(methylsulfanyl)methylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULFXBLVJIPESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064986
Record name Dimethyl cyanocarbonodithioimidate
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Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyanocarbonimidodithioate

CAS RN

10191-60-3
Record name Dimethyl N-cyanodithioiminocarbonate
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Record name Dimethyl cyanocarbonimidodithioate
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Record name Dimethyl cyanocarbonimidodithioate
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Record name Carbonimidodithioic acid, N-cyano-, dimethyl ester
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Record name Dimethyl cyanocarbonodithioimidate
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Record name S,S-dimethyl cyanoimidodithiocarbonate
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Record name DIMETHYL CYANOCARBONIMIDODITHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
MB Diop, L Diop, AG Oliver - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
… dimethyl cyanocarbonimidodithioate and CrO 2 Cl 2 which yielded the title compound whose X-ray study is reported in this work. Surprisingly, the dimethyl cyanocarbonimidodithioate …
Number of citations: 3 scripts.iucr.org
DZ Hung, JF Deng, WJ Tsai - Journal of Toxicology: Clinical …, 1992 - Taylor & Francis
… an accidental exposure to dimethyl cyanocarbonimidodithioate in an occupational setting. A clerk sifted a handful of dimethyl cyanocarbonimidodithioate from an unlabelled bucket …
Number of citations: 9 www.tandfonline.com
MB Diop, L Diop, AG Oliver - IUCrData, 2016 - scripts.iucr.org
… In our study of new compounds containing this ligand, we have undertaken reactions between the title compound, dimethyl cyanocarbonimidodithioate, and CrO 2 Cl 2 expecting …
Number of citations: 5 scripts.iucr.org
MB Diop, L Diop, AG Oliver - Acta Crystallographica Section E …, 2016 - scripts.iucr.org
… Dimethyl cyanocarbonimidodithioate was mixed in acetonitrile with ZnCl 2 in a 1:1 ratio. Colourless block-like single crystals suitable for X-ray diffraction were obtained after a slow …
Number of citations: 7 scripts.iucr.org
I Inanır - dermatitis, 1985 - academia.edu
… Erythema multiforme due to irritant contact dermatitis has been mentioned in only 1 report, in which the responsible irritant agent was dimethyl cyanocarbonimidodithioate used for …
Number of citations: 12 www.academia.edu
Y Li, H Zhang, W Huang, Y Li - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
… Next, the reaction at the N-position of compound 5 was achieved with dimethyl cyanocarbonimidodithioate in 25% yield. Reaction of key intermediate 6 with n-octylamine in toluene …
Number of citations: 28 www.sciencedirect.com
S Bigonah-Rasti, S Sheikhi-Mohammareh… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… Citation 56 The obtained dimethyl cyanocarbonimidodithioate was subsequently heterocyclized into 3-(methylthio)-1H-1,2,4-triazol-5-amine (1) while treated with hydrazine …
Number of citations: 6 www.tandfonline.com
H Goto, M Sudoh, K Kawamoto, H Sugimoto, S Inoue - Chirality, 2012 - Wiley Online Library
… Phenylaniline as a starting material was reacted with dimethyl cyanocarbonimidodithioate under an equimolar condition in ethanol to afford methyl N-(biphenyl-2-yl)-N′-…
Number of citations: 5 onlinelibrary.wiley.com
MK Christensen, KD Erichsen, UH Olesen… - Journal of medicinal …, 2013 - ACS Publications
… Treatment of dimethyl cyanocarbonimidodithioate (I) with 4-pyridylamine (IIa), 3-pyridylamine (IIb), or aniline (IIc) produced methyl N′-cyano-N-arylcarbamimidothioates IIIa–c, which …
Number of citations: 41 pubs.acs.org
F Zeng, L Zhang, X Shao, Z Li, X Xu - Organic & Biomolecular …, 2018 - pubs.rsc.org
… 9d was synthesized by the reaction of 2-chloro-5-(chloromethyl)pyridine and intermediate 9c, which was obtained by the one-pot reaction of dimethyl cyanocarbonimidodithioate, …
Number of citations: 2 pubs.rsc.org

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